4-(1H-indazol-3-yl)butanoic acid is a compound that belongs to the class of indazole derivatives, which are characterized by a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound has attracted significant interest due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The compound's unique structure and properties make it a valuable subject of study in medicinal chemistry and pharmacology.
The compound is classified under the indazole derivatives, which are known for their diverse biological activities. It is identified by the CAS number 1051929-63-5 and has the molecular formula with a molecular weight of approximately 204.2 g/mol. Its synthesis and applications have been explored in various scientific fields, particularly in drug development and biochemical research.
The synthesis of 4-(1H-indazol-3-yl)butanoic acid can be achieved through several methods. One common approach involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free conditions, leading to the formation of the indazole ring followed by the attachment of the butanoic acid moiety.
Other synthetic routes may include:
Industrial production may utilize optimized synthetic routes that ensure high yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance reaction efficiency.
4-(1H-indazol-3-yl)butanoic acid can participate in several chemical reactions, including:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate | Acidic or basic medium |
| Reduction | Sodium borohydride | Methanol or ethanol |
| Substitution | Alkyl halides | Presence of base |
These reactions allow for the modification of the compound for various applications in research and industry.
The mechanism of action for 4-(1H-indazol-3-yl)butanoic acid involves its interaction with specific molecular targets. Indazole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For instance, this compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses.
Additionally, it may affect cell signaling pathways, gene expression, and cellular metabolism, demonstrating potential antiproliferative activity against cancer cell lines by causing cell cycle arrest in specific phases.
The physical properties of 4-(1H-indazol-3-yl)butanoic acid include:
Key chemical properties include:
These properties play a crucial role in determining the compound's behavior in biological systems and its applicability in various research contexts.
4-(1H-indazol-3-yl)butanoic acid has been explored for numerous scientific research applications:
Table 1: Core Chemical Properties of 4-(1H-Indazol-3-yl)butanoic Acid
| Property | Value | Description |
|---|---|---|
| Molecular Formula | C₁₁H₁₀F₂N₂O₂ (fluorinated analog) | Basic stoichiometry [2] [5] |
| Molecular Weight | 240.21 g/mol | For difluoro derivative [5] |
| Solubility Profile | Ethanol/water mixtures | Suggested by IBA analog preparation [1] |
| Hydrogen Bond Donors | 2 (indazole NH, COOH) | Critical for protein interactions |
| Hydrogen Bond Acceptors | 4 | Facilitates kinase binding [2] |
The 4-(1H-indazol-3-yl)butanoic acid scaffold demonstrates unique efficacy in c-Jun N-terminal kinase (JNK) inhibition due to its structural mimicry of ATP’s adenine ring. The indazole nitrogen atoms form bidentate hydrogen bonds with kinase hinge residues, while the butanoic acid tail occupies an adjacent hydrophobic pocket. This dual interaction disrupts JNK’s phosphorylation cascade, reducing pro-inflammatory cytokine production in macrophages. Modifications at the 4-position of the butanoic acid chain (e.g., difluoro substitution CAS 2229214-59-7) enhance metabolic stability without compromising JNK binding affinity [2] [5]. The compound’s flexibility enables adaptive binding to JNK’s allosteric sites, a mechanism validated through kinase activity assays showing >80% inhibition at 10μM concentrations [1].
Bidentate inhibitors leveraging this scaffold simultaneously engage:
Structure-activity relationship (SAR) studies reveal that carboxylate ionization at physiological pH strengthens salt-bridge formation with conserved lysine residues (e.g., Lys93 in p38α), while indazole C6 substituents modulate selectivity across MAPK family members. Hybrid inhibitors incorporating this scaffold show 5–10-fold improved IC₅₀ values over ATP-competitive analogs alone [1].
Table 2: Kinase Inhibition Profiles of Structural Analogs
| Compound Variant | JNK1 IC₅₀ (μM) | p38α Selectivity Ratio | ERK2 Inhibition (%) |
|---|---|---|---|
| 4-(1H-Indazol-3-yl)butanoic acid | 0.45 | 12.8 | <15% at 10μM |
| 4,4-Difluoro derivative | 0.38 | 18.3 | <10% at 10μM |
| C6-Methoxy substituted | 1.20 | 4.2 | 42% at 10μM |
Fragment-growing strategies exploit the 4-(1H-indazol-3-yl)butanoic acid core as a molecular anchor for MAPK-specific inhibitors:
Paramagnetically tagged analogs enable NMR characterization of kinase binding pockets:
CAS No.: 103170-78-1
CAS No.: 15575-14-1
CAS No.:
CAS No.: 593-80-6
CAS No.: 142759-00-0